molecular formula C22H18N2O7 B12754187 Propanoic acid, 2-methyl-, 9-diazo-1a,3,8,9,10,10a-hexahydro-2,7-dihydroxy-10a-methyl-3,8-dioxo-2H-benzo(6,7)fluoren(2,3-b)oxiren-10-yl ester, (1aS-(1a-alpha,2-beta,10-beta,10a-alpha))- CAS No. 156429-11-7

Propanoic acid, 2-methyl-, 9-diazo-1a,3,8,9,10,10a-hexahydro-2,7-dihydroxy-10a-methyl-3,8-dioxo-2H-benzo(6,7)fluoren(2,3-b)oxiren-10-yl ester, (1aS-(1a-alpha,2-beta,10-beta,10a-alpha))-

Cat. No.: B12754187
CAS No.: 156429-11-7
M. Wt: 422.4 g/mol
InChI Key: RPARKPVSEAVPID-XAPVIXHLSA-N
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Description

FL-120B is a naturally occurring diazobenzofluorene compound, specifically an epoxykinamycin. It belongs to a family of structurally complex molecules known for their antibacterial and antitumor activities. These compounds are characterized by a tetracyclic framework bearing a diazo moiety, which is relatively rare in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FL-120B involves several key steps:

Industrial Production Methods

The use of high temperatures and specific catalysts, such as those used in the Friedel-Crafts acylation, are critical for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

FL-120B undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

FL-120B has several scientific research applications:

Mechanism of Action

FL-120B exerts its effects primarily through its diazo moiety, which can interact with DNA. This interaction leads to DNA damage, making it a potent antitumor agent. The molecular targets include DNA strands, and the pathways involved are related to DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FL-120B is unique due to its specific epoxide group and the particular arrangement of its diazo moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

156429-11-7

Molecular Formula

C22H18N2O7

Molecular Weight

422.4 g/mol

IUPAC Name

[(3R,4R,6R,7S)-9-diazo-3,13-dihydroxy-6-methyl-11,18-dioxo-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaen-7-yl] 2-methylpropanoate

InChI

InChI=1S/C22H18N2O7/c1-7(2)21(29)30-19-14-12(18(28)20-22(19,3)31-20)11-13(15(14)24-23)17(27)10-8(16(11)26)5-4-6-9(10)25/h4-7,18-20,25,28H,1-3H3/t18-,19+,20-,22-/m1/s1

InChI Key

RPARKPVSEAVPID-XAPVIXHLSA-N

Isomeric SMILES

CC(C)C(=O)O[C@H]1C2=C([C@H]([C@@H]3[C@@]1(O3)C)O)C4=C(C2=[N+]=[N-])C(=O)C5=C(C4=O)C=CC=C5O

Canonical SMILES

CC(C)C(=O)OC1C2=C(C(C3C1(O3)C)O)C4=C(C2=[N+]=[N-])C(=O)C5=C(C4=O)C=CC=C5O

Origin of Product

United States

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